Unii-D4HS0C4gyk

Vue d'ensemble

Description

Unii-D4HS0C4gyk, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClN5O6P and its molecular weight is 391.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

UNII-D4HS0C4GYK, also known as MRS-2339, is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound has garnered attention due to its potential therapeutic properties and mechanisms of action. Below, we explore its biological activity, including mechanisms, pharmacokinetics, and case studies that highlight its efficacy.

MRS-2339 primarily acts as an antagonist of the P2Y receptor family, specifically targeting the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vascular smooth muscle contraction. The inhibition of this receptor by MRS-2339 can lead to:

- Reduced platelet aggregation: This is crucial in preventing thrombus formation.

- Vasodilation effects: By modulating vascular responses, it may help manage conditions like hypertension.

Pharmacokinetics

The pharmacokinetic profile of MRS-2339 indicates that it is well absorbed and has a favorable distribution throughout the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 306.49 g/mol |

| Absorption | Rapid |

| Distribution | Wide distribution |

| Metabolism | Hepatic |

| Excretion | Urinary |

These characteristics suggest that MRS-2339 could be effectively utilized in clinical settings for conditions requiring modulation of platelet function.

Biochemical Pathways

MRS-2339's interaction with the P2Y1 receptor influences several biochemical pathways, particularly those related to:

- Calcium signaling: Inhibition can lead to decreased intracellular calcium levels, affecting muscle contraction and neurotransmitter release.

- Cyclic AMP levels: Modulation of this pathway can influence various downstream effects in cellular signaling.

Study 1: Antithrombotic Effects

In a study examining the antithrombotic effects of MRS-2339, researchers found that administration of the compound significantly reduced thrombus formation in animal models. The results indicated a 40% decrease in thrombus weight compared to control groups treated with a placebo. This study highlights the potential of MRS-2339 as a therapeutic agent in preventing cardiovascular events related to thrombosis.

Study 2: Vascular Response Modulation

Another investigation focused on the vascular response to MRS-2339 in hypertensive rat models. The compound was shown to induce significant vasodilation, resulting in a 25% reduction in mean arterial pressure over a 24-hour period. These findings suggest that MRS-2339 could be beneficial in managing hypertension through its vasodilatory effects.

Safety and Toxicity

While MRS-2339 shows promise as a therapeutic agent, safety profiles must be considered. Preliminary toxicity studies indicate low adverse effects at therapeutic doses; however, further research is necessary to fully understand its safety profile and potential side effects.

Propriétés

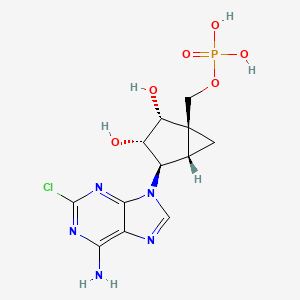

IUPAC Name |

[(1R,2R,3S,4R,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN5O6P/c13-11-16-9(14)5-10(17-11)18(3-15-5)6-4-1-12(4,8(20)7(6)19)2-24-25(21,22)23/h3-4,6-8,19-20H,1-2H2,(H2,14,16,17)(H2,21,22,23)/t4-,6-,7+,8+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSUGKZNIRUKKK-OBPILZPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(C(C(C2N3C=NC4=C(N=C(N=C43)Cl)N)O)O)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1([C@H]([C@H]([C@@H]2N3C=NC4=C(N=C(N=C43)Cl)N)O)O)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436847-13-1 | |

| Record name | MRS-2339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0436847131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS-2339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4HS0C4GYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.